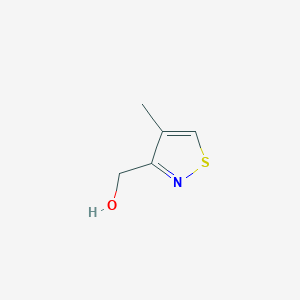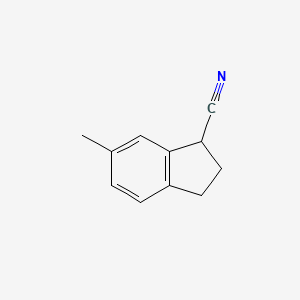
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a compound that has been studied for its potential medical applications. It is a heterocyclic compound containing a five-membered ring with a carbon atom and a nitrogen atom at opposite ends of the ring. MDIC has a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes, its potential to act as a prodrug, and its potential to bind to certain proteins.
Wirkmechanismus
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is complex and not fully understood. It is believed that 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile binds to the active site of the enzyme COX-2, thereby inhibiting its activity. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile also binds to certain proteins, which can modulate the activity of those proteins. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can also act as a prodrug, which can be used to deliver drugs to specific target sites in the body.
Biochemical and Physiological Effects
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a relatively simple compound to synthesize, and the reaction can be carried out in a laboratory setting. However, the reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. Additionally, the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, so further research is needed to better understand its effects.
Zukünftige Richtungen
Future research should focus on understanding the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile and its potential medical applications. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as a prodrug and its ability to bind to certain proteins. Additionally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an inhibitor of other enzymes. Finally, further research should be done to investigate the potential of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile as an anti-inflammatory agent.
Synthesemethoden
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized from the reaction of 2-methyl-3-indenol with cyanogen bromide in the presence of a base. The reaction proceeds via a Michael addition, followed by a nucleophilic substitution to form the desired product. The reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. The reaction is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been studied for its potential medical applications, including its ability to act as an inhibitor of certain enzymes. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
Eigenschaften
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNTWIBLREJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
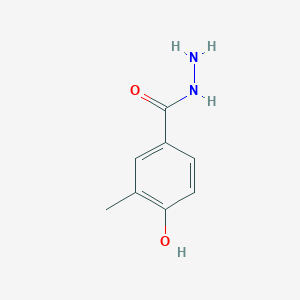
![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)
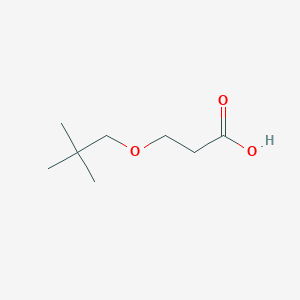
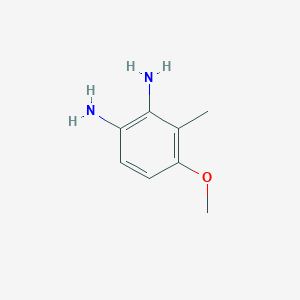
![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)
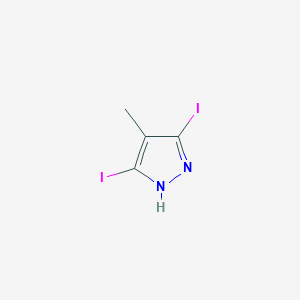
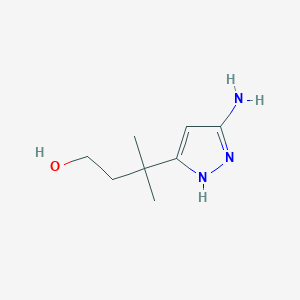

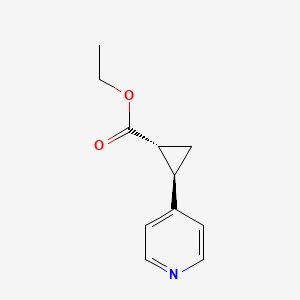
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
